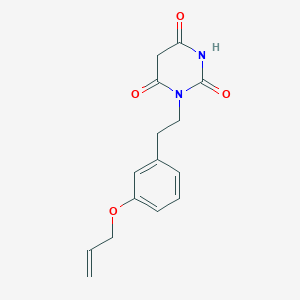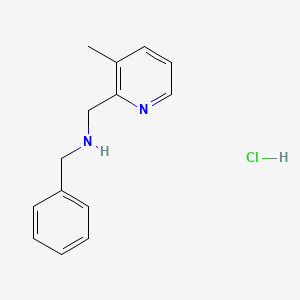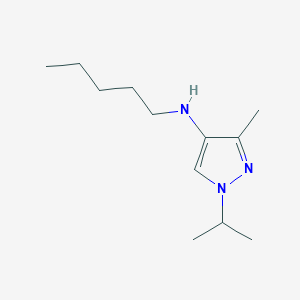![molecular formula C10H11BrF3NO B11732882 (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B11732882.png)
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol: is a chiral compound with significant interest in various fields of chemistry and pharmacology. The presence of the trifluoromethyl group and bromine atom on the aromatic ring, along with the amino and hydroxyl groups on the propanol chain, makes this compound a versatile intermediate in organic synthesis and potential pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 2-bromo-4-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.
Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Hydroxylation: The final step involves the hydroxylation of the amine to introduce the hydroxyl group, often using an oxidizing agent like hydrogen peroxide or a catalytic system.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiols, amines, alkoxides, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alkylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Chiral Catalysts: The chiral nature of the compound makes it useful in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to the presence of the trifluoromethyl group, which can enhance binding affinity to certain enzymes.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry
Material Science: Used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
作用机制
The mechanism of action of (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, inhibiting or modulating its activity. This can lead to various downstream effects, such as altered enzyme activity or changes in gene expression.
相似化合物的比较
Similar Compounds
2-bromo-3,3,3-trifluoropropene: Used in organic synthesis for similar reactions, such as nucleophilic substitution and addition reactions.
α-(trifluoromethyl)styrene: Another compound with a trifluoromethyl group, used in the synthesis of complex fluorinated compounds.
4-(trifluoromethyl)phenol: Contains a trifluoromethyl group on a phenol ring, used in various chemical reactions and as an intermediate in organic synthesis.
Uniqueness
The unique combination of functional groups in (3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol, including the chiral center, makes it particularly valuable in asymmetric synthesis and drug development. Its ability to undergo a wide range of chemical reactions further enhances its versatility in scientific research and industrial applications.
属性
分子式 |
C10H11BrF3NO |
|---|---|
分子量 |
298.10 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-[2-bromo-4-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H11BrF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1 |
InChI 键 |
KONCVDAEGXHKPY-VIFPVBQESA-N |
手性 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)[C@H](CCO)N |
规范 SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11732800.png)

![(E)-4-[3-(Isobutyrylamino)anilino]-4-oxo-2-butenoic acid](/img/structure/B11732810.png)




![ethyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11732844.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(furan-2-yl)methyl]amine](/img/structure/B11732847.png)

![1,4-dimethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11732861.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11732866.png)
![N-[(2-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11732872.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B11732900.png)
